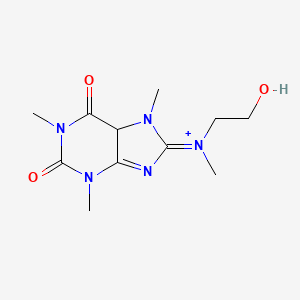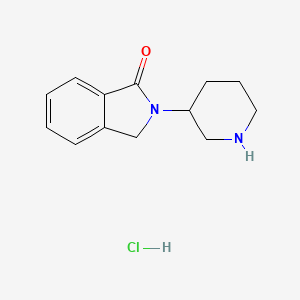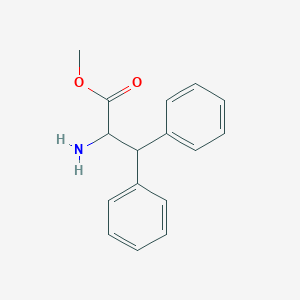
Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcoffanolamin involves heating 8-chlorocaffeine with beta-N-methylaminoethanol. The reaction is carried out at a temperature range of 140°C to 160°C for 30 minutes, followed by an increase in temperature to 165°C to 170°C for an additional 15-20 minutes. Upon cooling, a colorless mass of crystals is obtained .
Industrial Production Methods
Industrial production methods for Methylcoffanolamin are not extensively documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcoffanolamin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of Methylcoffanolamin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of Methylcoffanolamin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methylcoffanolamin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of methylxanthines.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is used as a nasal decongestant and in the treatment of acute rhinitis.
Wirkmechanismus
Methylcoffanolamin exerts its effects by acting as a vasoconstrictor, which narrows the blood vessels and reduces blood flow to the nasal passages. This action helps to alleviate nasal congestion. The compound is related to caffeine and shares similar molecular targets and pathways, including the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP) and subsequent vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A well-known stimulant that also belongs to the methylxanthine family.
Theophylline: Another methylxanthine compound used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: A methylxanthine found in cocoa and chocolate, known for its mild stimulant effects.
Uniqueness
Methylcoffanolamin is unique in its specific application as a nasal decongestant due to its vasoconstrictive and anticatarrhal properties. While other methylxanthines like caffeine and theophylline have broader applications as stimulants and bronchodilators, Methylcoffanolamin’s primary use is in the treatment of nasal congestion .
Eigenschaften
Molekularformel |
C11H18N5O3+ |
|---|---|
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
InChI-Schlüssel |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)

![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)





